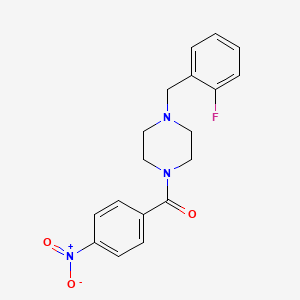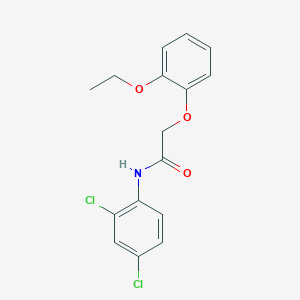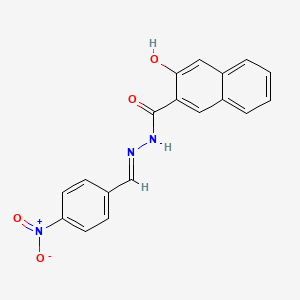![molecular formula C14H24N4 B5604543 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride, also known as DMXAA, is a small molecule that has been investigated for its antitumor activity. It was first identified as a potential anticancer agent in the late 1990s and has since been the subject of extensive research.
Wirkmechanismus
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride works by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines activate immune cells, such as macrophages and natural killer cells, which can then target and destroy cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, activate immune cells, and inhibit the formation of new blood vessels. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its anticancer activity. However, there are also limitations to its use. This compound can be toxic at high doses, and it may not be effective against all tumor types.
Zukünftige Richtungen
There are several future directions for research on 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride. One area of interest is the development of new synthetic methods for this compound that may be more efficient or cost-effective. Another area of interest is the investigation of the mechanisms of action of this compound, which may help to identify new targets for cancer therapy. Additionally, there is interest in combining this compound with other anticancer agents to enhance its activity and reduce toxicity.
Synthesemethoden
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride can be synthesized using a variety of methods, including the reaction of 6-bromonicotinic acid with 3-aminomethylazepane. The resulting product is then treated with dimethylamine and hydrochloric acid to form this compound dihydrochloride.
Wissenschaftliche Forschungsanwendungen
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride has been extensively studied for its potential use as an anticancer agent. It has been shown to have activity against a variety of tumor types, including melanoma, lung cancer, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which can help to destroy cancer cells.
Eigenschaften
IUPAC Name |
1-[[6-(dimethylamino)pyridin-3-yl]methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-17(2)14-7-6-12(9-16-14)10-18-8-4-3-5-13(15)11-18/h6-7,9,13H,3-5,8,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBGZWMGKUVKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)

![3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)


![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B5604513.png)
![4-tert-butyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5604515.png)
![2-(dichloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5604528.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)



